molecular formula C12H17NO3 B14425542 N,N-diethyl-2-hydroxy-5-methoxybenzamide CAS No. 85630-32-6

N,N-diethyl-2-hydroxy-5-methoxybenzamide

Cat. No.: B14425542
CAS No.: 85630-32-6
M. Wt: 223.27 g/mol
InChI Key: WGCIYBDSBINXJT-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-hydroxy-5-methoxybenzamide is a benzamide derivative characterized by a hydroxy group at position 2, a methoxy group at position 5, and a diethyl-substituted amide moiety. The diethylamide group may enhance lipophilicity compared to dimethyl or unsubstituted amides, influencing solubility and bioavailability.

Properties

CAS No.

85630-32-6

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N,N-diethyl-2-hydroxy-5-methoxybenzamide

InChI

InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)10-8-9(16-3)6-7-11(10)14/h6-8,14H,4-5H2,1-3H3

InChI Key

WGCIYBDSBINXJT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-hydroxy-5-methoxybenzamide typically involves the reaction of 2-hydroxy-5-methoxybenzoic acid with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-hydroxy-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N,N-diethyl-2-hydroxy-5-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-hydroxy-5-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenolic and amide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Selected Benzamides
Compound Name Substituents Molecular Formula Key Functional Groups Reference
N,N-Diethyl-2-hydroxy-5-methoxybenzamide 2-OH, 5-OCH3, N,N-diethylamide C₁₂H₁₇NO₃ Hydroxy, methoxy, diethylamide N/A
N-(5(6)-Cyanobenzimidazol-2-yl)-2,4-dimethoxybenzamide 2,4-OCH3, cyanobenzimidazole C₁₉H₂₀N₅O₃ Dimethoxy, cyanobenzimidazole
2-Hydroxy-5-nitro-N-phenylbenzamide 2-OH, 5-NO2, N-phenylamide C₁₃H₁₀N₂O₄ Hydroxy, nitro, phenylamide
5-Amino-2-methoxy-N,N-dimethylbenzamide 2-OCH3, 5-NH2, N,N-dimethylamide C₁₀H₁₄N₂O₂ Methoxy, amino, dimethylamide
(S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodo-2-methoxybenzamide 2-OCH3, 5-I, pyrrolidinylmethyl C₁₅H₂₀IN₂O₂ Methoxy, iodo, chiral amine

Key Observations :

  • Substituent Position : The position of hydroxy/methoxy groups affects electronic properties and reactivity. For example, 2-hydroxy-5-nitro-N-phenylbenzamide () is a precursor for benzoxazepines, whereas 2,4-dimethoxy derivatives () enhance steric hindrance for selective binding.
  • Amide Substitution : N,N-Diethylamide groups likely increase lipophilicity compared to N,N-dimethyl () or unsubstituted amides, impacting membrane permeability.

Spectroscopic and Analytical Characterization

  • NMR Spectroscopy : Methoxy protons typically resonate at δ 3.7–4.0 ppm (e.g., ), while hydroxy protons appear downfield (δ 11–12 ppm) in DMSO-d6 ().
  • X-ray Crystallography : Crystal structures (e.g., ) reveal hydrogen-bonding networks critical for stability. For example, 2-hydroxy-5-nitro-N-phenylbenzamide forms intramolecular O–H···O hydrogen bonds.
  • Mass Spectrometry : ESI-HRMS and GC-MS () confirm molecular weights and fragmentation patterns.

Physicochemical Properties

  • Lipophilicity : Diethylamide groups likely increase logP compared to dimethyl derivatives ( vs. 10).
  • Solubility : Hydroxy and methoxy groups improve aqueous solubility, whereas bulky amides (e.g., diethyl) may reduce it.
  • Thermal Stability : Melting points for benzamides range widely (e.g., 236–239°C for vs. 173 K crystallization in ).

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